4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that contains a triazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the formation of the triazole ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl hydrazinecarboxylate with thiourea can yield the triazole ring, which is then further functionalized to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the triazole ring can form strong interactions with metal ions, which may be relevant in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzoic acid
Uniqueness
4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of both the ethyl group and the sulfanylidene moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-14-9(12-13-11(14)17)7-3-5-8(6-4-7)10(15)16/h3-6H,2H2,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSINLNSSSRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80759589 |
Source
|
Record name | 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80759589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95537-85-2 |
Source
|
Record name | 4-(4-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80759589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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